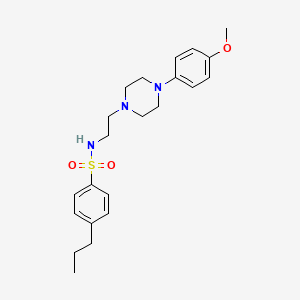

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

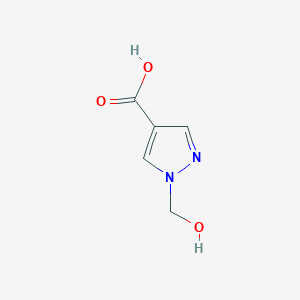

The compound “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide” is a complex organic molecule that contains a piperazine ring, a methoxyphenyl group, and a benzenesulfonamide moiety . Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . The methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s reactivity and properties. Benzenesulfonamide is a functional group that is often found in sulfa drugs, which are used as antibiotics.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Piperazines, for example, can undergo a variety of reactions, including alkylation, acylation, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Antagonism

N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high-affinity and selective 5-HT6 antagonists. These compounds, including variants like SB-357134, have shown promise in pre-clinical evaluations due to their ability to penetrate the central nervous system (CNS) and exhibit pharmacological activity that may be beneficial for treating various CNS disorders. The specific compound's role in serotonin receptor antagonism highlights its potential in neuroscience research, particularly for conditions influenced by serotonin receptor activity (Bromidge et al., 2001).

Antimicrobial Activity

Derivatives of piperazine, including those integrated with benzofuran and dinitrobenzenesulfonamide, have been investigated for their antimicrobial properties. Compounds such as those synthesized from 4-methoxybenzenesulfonyl chloride have shown good to moderate activities against various test microorganisms. This suggests that such compounds could be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria (Bektaş et al., 2007).

Antihypertensive and Diuretic Agents

N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives have been synthesized and evaluated for their antihypertensive and diuretic activities. These compounds have shown significant activity, which can be compared with standard drugs in the treatment of hypertension and related conditions. The synthesis and bioactivity of these compounds provide a basis for further development of effective antihypertensive and diuretic agents (Rahman et al., 2014).

Tuberculosis Inhibition

Molecular hybridization techniques have been employed to design compounds integrating piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide into a single molecular architecture. These hybrids have been synthesized and shown to possess inhibitory activity against the Mycobacterium tuberculosis H37Rv strain. Some of these compounds have displayed MIC values equal to or superior to ethambutol, a standard tuberculosis treatment, highlighting their potential as novel anti-tuberculosis agents (Murthy et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3S/c1-3-4-19-5-11-22(12-6-19)29(26,27)23-13-14-24-15-17-25(18-16-24)20-7-9-21(28-2)10-8-20/h5-12,23H,3-4,13-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXOKFUCYKDISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)

![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acrylamide](/img/structure/B2956691.png)

![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)

![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)